molecular formula C7H8F2N2O2 B2530046 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1703774-28-0

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2530046
CAS No.: 1703774-28-0
M. Wt: 190.15
InChI Key: SDPXAEUIPJRMIX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with methyl and difluoromethyl groups, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with difluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the temperature is maintained at around 70-80°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1,5-Dimethyl-3-(chloromethyl)-1H-pyrazole-4-carboxylic acid
  • 1,5-Dimethyl-3-(bromomethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)10-11(3)2/h6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPXAEUIPJRMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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